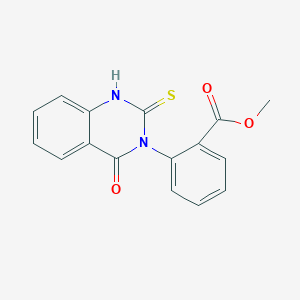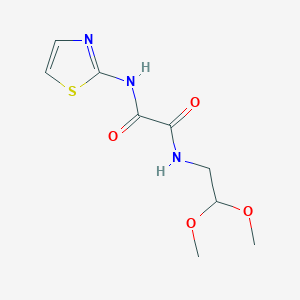
methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate, also known as 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl methyl benzoate, is a sulfur-containing heterocyclic compound. It is an important intermediate in the synthesis of many pharmaceuticals and has been widely used in the laboratory for various purposes.
Applications De Recherche Scientifique
Methyl 2-(methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoateanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes such as cytochrome P450, chymotrypsin, and thrombin. It has also been used to study the effects of various drugs on the body, as well as the effects of various environmental pollutants.
Mécanisme D'action
Methyl 2-(methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoateanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate acts as an inhibitor of cytochrome P450, chymotrypsin, and thrombin. It binds to these enzymes, preventing them from performing their normal functions. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and environmental pollutants.
Biochemical and Physiological Effects
Methyl 2-(methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoateanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, chymotrypsin, and thrombin, as well as to inhibit the metabolism of certain drugs and environmental pollutants. In addition, it has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoateanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is a stable compound, making it suitable for long-term storage and use in experiments. However, it is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of methyl 2-(methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoateanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate. One potential direction is the use of it as an inhibitor of cytochrome P450 in the development of new drugs. Additionally, it could be used to study the effects of environmental pollutants on the body. Finally, it could be used to study the effects of various drugs on the body, as well as the effects of various environmental pollutants.
Méthodes De Synthèse
Methyl 2-(methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoateanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate is synthesized from methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoateanylidene-1,2,3,4-tetrahydroquinazoline and methyl benzoate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for 2-3 hours. The product is then isolated and purified by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
methyl 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-15(20)11-7-3-5-9-13(11)18-14(19)10-6-2-4-8-12(10)17-16(18)22/h2-9H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBHDCKQFOAZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580033.png)

![2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B6580045.png)
![(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580049.png)
![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)
![(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580061.png)
![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)
![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)

![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)